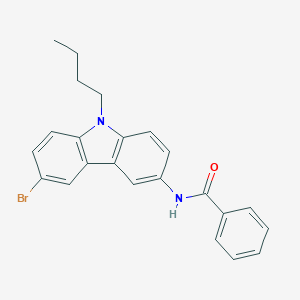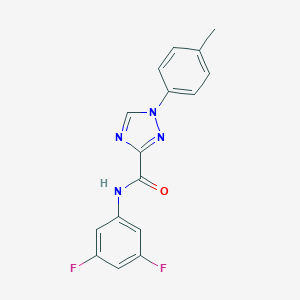
N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide, also known as NBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the carbazole family, which is known for its diverse biological and pharmacological activities.
Mecanismo De Acción
The mechanism of action of N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that play a role in cancer cell growth and inflammation. N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer cells and is involved in the production of inflammatory mediators. N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression and are overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide has been shown to have a range of biochemical and physiological effects, including anticancer, anti-inflammatory, and antioxidant activities. In vitro studies have shown that N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide can inhibit the growth and proliferation of various types of cancer cells, including breast, lung, and prostate cancer cells. N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide has also been shown to reduce the production of inflammatory mediators and oxidative stress markers in vitro and in vivo, indicating its potential as an anti-inflammatory and antioxidant agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide in lab experiments include its high yield of synthesis, low cost, and diverse biological and pharmacological activities. However, the limitations of using N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide in lab experiments include its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide, including its potential applications in the treatment of cancer, inflammation, and oxidative stress. Further studies are needed to elucidate the mechanism of action of N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide and to identify its molecular targets. In addition, the development of new synthesis methods and the modification of the chemical structure of N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide may lead to the discovery of more potent and selective analogs with improved pharmacological properties.
Métodos De Síntesis
The synthesis of N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide involves a multi-step process that starts with the bromination of 9-butylcarbazole. This is followed by the reaction of the brominated carbazole with 4-aminobenzamide in the presence of a catalyst to form N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide. The yield of N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide obtained through this method is relatively high, making it a cost-effective and efficient method for the synthesis of this compound.
Aplicaciones Científicas De Investigación
N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and medicinal chemistry. In the field of organic electronics, N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its high thermal stability and good charge transport properties. In optoelectronics, N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide has been used as a sensitizer in dye-sensitized solar cells (DSSCs) due to its excellent light harvesting and electron injection properties. In medicinal chemistry, N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide has been studied for its potential anticancer and anti-inflammatory activities.
Propiedades
Nombre del producto |
N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide |
|---|---|
Fórmula molecular |
C23H21BrN2O |
Peso molecular |
421.3 g/mol |
Nombre IUPAC |
N-(6-bromo-9-butylcarbazol-3-yl)benzamide |
InChI |
InChI=1S/C23H21BrN2O/c1-2-3-13-26-21-11-9-17(24)14-19(21)20-15-18(10-12-22(20)26)25-23(27)16-7-5-4-6-8-16/h4-12,14-15H,2-3,13H2,1H3,(H,25,27) |
Clave InChI |
BNXJAELZVIVHRC-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)C4=C1C=CC(=C4)Br |
SMILES canónico |
CCCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)C4=C1C=CC(=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278900.png)






